molecular formula C9H14N2O2 B6618816 2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1369162-79-7

2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid

Cat. No. B6618816
CAS RN: 1369162-79-7
M. Wt: 182.22 g/mol
InChI Key: COAXTASAUUMXRV-UHFFFAOYSA-N
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Description

“2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid” is a chemical compound with the molecular formula C9H14N2O2 . It is a derivative of pyrazole, a class of compounds that are considered pharmacologically important and possess a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. For instance, the α,β-ethylenic ketones having a leaving group may react with hydrazine derivatives to form pyrazolines which, after removal of the leaving group, provide the desired pyrazoles .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to an acetic acid group . The pyrazole ring is substituted at the 4-position with a 2-methylpropyl group .

Future Directions

The future directions for research on “2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the wide range of pharmacological activities exhibited by pyrazole derivatives, there is potential for the development of new therapeutic agents .

properties

IUPAC Name

2-[4-(2-methylpropyl)-1H-pyrazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6(2)3-7-5-10-11-8(7)4-9(12)13/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COAXTASAUUMXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(NN=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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